Ethyl 2-chloro-3-bromo-5-nitrobenzoate
Description
Ethyl 2-chloro-3-bromo-5-nitrobenzoate is a substituted benzoate ester featuring three distinct functional groups on the aromatic ring: a chlorine atom at position 2, a bromine atom at position 3, and a nitro group at position 5. This compound belongs to a class of halogenated nitrobenzoates, which are of significant interest in organic synthesis, pharmaceutical intermediates, and materials science due to their unique electronic and steric properties. The nitro group at position 5 is strongly electron-withdrawing, which polarizes the aromatic ring and influences the reactivity of adjacent substituents. The ethyl ester group enhances solubility in organic solvents, making the compound a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C9H7BrClNO4 |
|---|---|
Molecular Weight |
308.51 g/mol |
IUPAC Name |
ethyl 3-bromo-2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
QFTAGLWUTDBYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-chloro-3-bromo-5-nitrobenzoate with structurally related benzoate esters, highlighting differences in substituent positions, molecular properties, and reactivity:
Notes:
- *Calculated molecular weight based on atomic masses.
- Substituent positions and identity critically influence reactivity. For example: Nitro groups (NO₂): Enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under specific conditions . Halogen combinations (Cl/Br/F): Affect regioselectivity in cross-coupling reactions. Bromine at position 3 in the target compound may undergo Suzuki-Miyaura coupling more readily than chlorine . Methoxy vs. nitro substituents: Methoxy groups (electron-donating) increase ring electron density, whereas nitro groups (electron-withdrawing) reduce it, altering reaction pathways .
Research Findings and Implications
Synthetic Challenges: The simultaneous presence of chloro, bromo, and nitro groups complicates purification, as seen in related compounds like 2-amino-3-chloro-5-nitrobenzene, which was isolated as an impurity during synthesis .
Reactivity Trends: Hydrolysis: The nitro group at position 5 likely slows ester hydrolysis compared to non-nitrated analogs (e.g., ethyl 5-bromo-2-chlorobenzoate) due to reduced electron density at the carbonyl carbon . Halogen Reactivity: Bromine at position 3 may exhibit higher lability than chlorine in nucleophilic displacement reactions, as observed in ethyl 2-bromo-3-fluoro-5-nitrobenzoate .
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 2-chloro-3-bromo-5-nitrobenzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoate ester precursor. Key steps include:
Nitration : Introduce the nitro group at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Halogenation : Bromination (e.g., Br₂/FeBr₃) at the 3-position, followed by chlorination (e.g., Cl₂/AlCl₃) at the 2-position.
Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol.
Adjust reaction parameters (temperature, stoichiometry) to minimize side products like dihalogenated derivatives. Multi-step purification (recrystallization, column chromatography) ensures purity .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/Br signatures).
- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹) stretches.
- Elemental Analysis : Validate C, H, N, Cl, and Br percentages.
Cross-reference with computational data (e.g., InChI/SMILES from PubChem) for structural validation .
Advanced: How does the compound interact with enzymes in biochemical assays?
Answer:
The electron-withdrawing nitro and halogen groups enhance electrophilicity, enabling covalent or non-covalent interactions with enzyme active sites. Methodologies include:
Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion in oxidoreductases).
Docking Studies : Use molecular modeling (AutoDock, Schrödinger) to predict binding modes.
IC₅₀ Determination : Dose-response curves to quantify inhibitory potency.
Comparative studies with analogues (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) reveal substituent effects on activity .
Advanced: What computational strategies are used to model its reactivity and stability?
Answer:
- DFT Calculations : Optimize geometry (Gaussian, ORCA) to assess substituent effects on aromatic ring electron density.
- MD Simulations : Study solvation effects and degradation pathways (e.g., ester hydrolysis in aqueous environments).
- QSPR Models : Corrogate substituent positions with bioactivity using PubChem data .
Advanced: What challenges arise in crystallographic analysis of this compound?
Answer:
- Crystal Growth : Low solubility in common solvents requires vapor diffusion or slow evaporation.
- Twinned Data : Use SHELXL/SHELXD for refinement, leveraging high-resolution data (d ≤ 0.8 Å) to resolve disorder from halogen atoms.
- Thermal Motion : Apply anisotropic displacement parameters for Br/Cl atoms to improve model accuracy .
Advanced: How does its bioactivity compare to structurally similar nitroaromatics?
Answer:
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| This compound | High (Gram+) | Moderate |
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High |
| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate |
| Differences stem from halogen electronegativity and ester hydrophobicity, which influence membrane permeability . |
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
Halogenation Order : Bromination before chlorination reduces steric hindrance, improving yields by 15–20%.
Nitration Selectivity : Meta-directing effects of ester groups can be disrupted by improper stoichiometry.
Validate protocols via reproducibility trials and kinetic monitoring (e.g., in situ IR for nitro group formation) .
Advanced: What strategies enable selective functionalization of the nitro group?
Answer:
- Reduction to Amine : Use H₂/Pd-C or SnCl₂/HCl to convert -NO₂ to -NH₂ for further coupling (e.g., amide formation).
- Protection-Deprotection : Temporarily mask the nitro group with Boc anhydride during halogenation steps.
Monitor reactivity via TLC and LC-MS to avoid over-reduction .
Advanced: What pharmacological models assess its therapeutic potential?
Answer:
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values.
- In Vivo Toxicity : Acute oral toxicity studies (OECD 423) in rodent models.
- ADME Profiling : HPLC-MS to evaluate metabolic stability (microsomal incubation) and plasma protein binding .
Advanced: How do environmental factors influence its stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
